molecular formula C15H20Cl2N2 B11834907 3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane CAS No. 918653-00-6

3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane

Cat. No.: B11834907
CAS No.: 918653-00-6
M. Wt: 299.2 g/mol
InChI Key: DPDHRMKSTVQDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane is a synthetically engineered small molecule based on the privileged 3,9-diazaspiro[5.5]undecane scaffold, a structure recognized for its broad pharmaceutical potential . This compound features a 2,3-dichlorophenyl substituent, which is a moiety frequently employed in medicinal chemistry to modulate biological activity and enhance binding affinity to target proteins. The spirocyclic diazaspiro core provides a rigid, three-dimensional structure that can lead to high selectivity for specific biological targets, making it a valuable template in drug discovery . The primary research value of this compound is its potential application in neuroscience and pharmacology, particularly as a ligand for sigma receptors (σR) . Sigma receptors are implicated in a wide range of physiological processes, including the modulation of pain perception, and are considered promising targets for developing novel analgesics . Related diazaspiro compounds have demonstrated high affinity for both S1R and S2R subtypes, with some derivatives showing potent in vivo analgesic activity in model of capsaicin-induced allodynia, achieving maximal effect at very low doses . The mechanism of action for this compound class may involve sigma receptor antagonism, which has been linked to a potent antiallodynic effect without inducing motor impairment, a common side effect of other analgesic classes . Furthermore, compounds based on the diazaspiro[5.5]undecane scaffold have been investigated for the treatment of various other disorders, including obesity, psychotic conditions, and cardiovascular diseases, highlighting the versatility of this chemical motif . This product is intended for non-clinical research purposes, such as in vitro binding assays, target validation studies, and early-stage pharmacological profiling. It is supplied as a high-purity compound to ensure reproducible and reliable experimental results. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

918653-00-6

Molecular Formula

C15H20Cl2N2

Molecular Weight

299.2 g/mol

IUPAC Name

3-(2,3-dichlorophenyl)-3,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C15H20Cl2N2/c16-12-2-1-3-13(14(12)17)19-10-6-15(7-11-19)4-8-18-9-5-15/h1-3,18H,4-11H2

InChI Key

DPDHRMKSTVQDLK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN(CC2)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Double Cyclization of Linear Diamines

A linear diamine precursor, such as 1,5-diaminopentane, undergoes cyclization with a carbonyl compound (e.g., ketones or aldehydes) under acidic or basic conditions. For example, reaction with cyclohexanone in the presence of p-toluenesulfonic acid (PTSA) facilitates the formation of the spiro structure through tandem imine formation and cyclization.

Representative Reaction Scheme:
1,5-Diaminopentane+CyclohexanonePTSA, toluene3,9-Diazaspiro[5.5]undecane\text{1,5-Diaminopentane} + \text{Cyclohexanone} \xrightarrow{\text{PTSA, toluene}} \text{3,9-Diazaspiro[5.5]undecane}

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM offers an alternative route. A diene precursor with appropriately spaced amine groups undergoes metathesis using Grubbs catalyst to form the spirocyclic system. This method provides better stereochemical control but requires specialized catalysts.

Purification and Characterization

Purification Techniques

  • Column Chromatography: Silica gel eluted with ethyl acetate/hexane (1:3) removes unreacted starting materials and byproducts.

  • Recrystallization: Methanol/water mixtures yield high-purity crystals suitable for X-ray diffraction.

Structural Validation

  • NMR Spectroscopy: 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm the spiro structure and aryl substitution pattern. Key signals include the spiro carbon at δ 70–75 ppm (C9) and aromatic protons at δ 7.2–7.5 ppm.

  • Mass Spectrometry: High-resolution MS (HRMS) verifies the molecular ion peak at m/z 299.2 [M+H]+^+.

  • X-Ray Diffraction: Single-crystal analysis reveals chair conformations for the piperidine rings and planar geometry at the dichlorophenyl group.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
NASK2_2CO3_3, DMF, 100°C45–60%Simple setup, low costModerate yield, competing side reactions
Buchwald-HartwigPd(OAc)2_2, Xantphos, Cs2_2CO3_370–75%High efficiency, scalabilityRequires expensive catalysts

Scale-Up Considerations and Industrial Feasibility

For industrial production, the Buchwald-Hartwig method is preferred despite its catalyst cost due to superior yields and reproducibility. Solvent recovery systems (e.g., DMF distillation) and catalyst recycling protocols enhance cost-effectiveness. Process analytical technology (PAT) ensures real-time monitoring of critical parameters like reaction temperature and intermediate concentrations .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. Molecular dynamics simulations have identified potential binding sites and pathways involved in its activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents at 3-Position Core Modification Key Functional Impact Reference
3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane 2,3-Dichlorophenyl None Enhanced lipophilicity; potential halogen bonding
3-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-3,9-diazaspiro[5.5]undecane 5-Fluoroindolylphenyl None Improved binding to AAA ATPase p97
3,9-Diazaspiro[5.5]undeca-2-one Cyclic ketone (undeca-2-one) Carbonyl group in spiro core Increased metabolic stability; CCR5 antagonism
3-Benzyl-3,9-diazaspiro[5.5]undecane Benzyl group None Higher molecular weight (244.38 g/mol); altered pharmacokinetics
3-Methyl-3,9-diazaspiro[5.5]undecane Methyl group None Reduced steric hindrance; basic pKa = 11.02

Key Observations :

  • Halogenated Aromatic Groups : The 2,3-dichlorophenyl group likely enhances receptor affinity via hydrophobic interactions and halogen bonding, similar to fluoroindolyl derivatives targeting p97 .
  • Core Modifications : Introduction of a ketone (undeca-2-one) retains activity while improving oral bioavailability, as seen in CCR5 antagonists .
  • Steric Effects : Substitutions like benzyl or methyl groups alter steric bulk, impacting target selectivity and metabolic stability .

Pharmacological Activity

Key Observations :

  • Receptor Selectivity : The diazaspiro core enables subunit-specific interactions. For example, α3/α5-preferring GABAAR antagonists (e.g., compound 018) lack the carboxylic acid seen in gabazine but retain competitive binding .
  • Potency: CCR5 antagonists with undeca-2-one cores achieve nanomolar potency due to improved hydrogen bonding and conformational restraint .

Physicochemical Properties

Table 3: Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Stability Reference
This compound ~350 (estimated) 3.8 Low (lipophilic) Stable in plasma
3-Benzyl-3,9-diazaspiro[5.5]undecane 244.38 2.5 Moderate Hygroscopic
3-Methyl-3,9-diazaspiro[5.5]undecane 168.28 1.2 High Sensitive to light
3,9-Diazaspiro[5.5]undeca-2-one 266.32 2.1 Moderate Oxidatively stable

Key Observations :

  • Stability: Undeca-2-one derivatives exhibit superior metabolic stability compared to non-ketone analogs .

Biological Activity

3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane is a compound belonging to the diazaspiro series, which has garnered attention for its potential biological activities. This article reviews the biological activity, synthesis, and pharmacological implications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure that includes a dichlorophenyl moiety. Its unique architecture contributes to its interaction with various biological targets.

  • Molecular Formula : C14_{14}H16_{16}Cl2_{2}N2_{2}
  • Molecular Weight : 287.20 g/mol

Antiviral Properties

Research indicates that diazaspiro compounds, including this compound, exhibit antiviral activities. A study highlighted the synthesis and structure-activity relationship (SAR) of related diazaspiro compounds which showed promising antiviral potency against HIV and other viral pathogens . The mechanism of action often involves antagonism at specific receptors relevant to viral entry or replication.

Anticancer Activity

Compounds in the diazaspiro series have demonstrated antiproliferative effects in various cancer cell lines. For instance, studies have shown that modifications in the spirocyclic structure can enhance activity against breast and lung cancer cells . The presence of the dichlorophenyl group is thought to facilitate interaction with cellular targets involved in cancer proliferation.

Neurological Effects

The compound has been studied for its effects on gamma-aminobutyric acid type A receptors (GABAAR). Research suggests that it acts as an antagonist at these receptors, which are crucial for inhibitory neurotransmission in the central nervous system . This activity may have implications for treating anxiety disorders and epilepsy.

Case Studies

  • Antiviral Efficacy : A study evaluated a series of 3,9-diazaspiro[5.5]undecane derivatives for their effectiveness against viral infections. The results indicated that certain modifications increased selectivity and potency against HIV-1 .
  • Anticancer Activity : In vitro assays demonstrated that derivatives of diazaspiro compounds inhibited the growth of human cancer cell lines with IC50_{50} values in the low micromolar range, suggesting potential as anticancer agents .

Synthesis

The synthesis of this compound typically involves multi-step processes including:

  • Formation of the spirocyclic core.
  • Introduction of the dichlorophenyl substituent via electrophilic aromatic substitution.
  • Purification through recrystallization or chromatography.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane, and what analytical techniques validate its purity and structure?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including condensation and cyclization steps. For example, analogous diazaspiro compounds require controlled temperature (e.g., 60–80°C), inert atmospheres, and catalysts like palladium or nickel for cross-coupling reactions . Post-synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming structural integrity. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection .

Q. How is the molecular structure of this compound characterized using crystallographic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX program suite (e.g., SHELXL for refinement) is widely used to solve crystal structures, leveraging intensity data to resolve bond lengths, angles, and stereochemistry . For spiro compounds, attention is paid to axial chirality and ring conformations, which influence pharmacological activity .

Q. What key structural features of this compound influence its reactivity in chemical modifications?

  • Methodological Answer : The dichlorophenyl group enhances electrophilic substitution reactivity, while the spirocyclic diazaspiro core provides steric hindrance, directing regioselectivity. Computational tools like density functional theory (DFT) predict reactive sites by analyzing electron density maps and frontier molecular orbitals .

Advanced Research Questions

Q. What pharmacological targets are associated with this compound, and how are binding affinities quantified?

  • Methodological Answer : The compound shows potential as a γ-aminobutyric acid type A (GABA_A) receptor ligand. Radioligand binding assays (e.g., using [³H]muscimol) measure competitive displacement, while electrophysiology (patch-clamp) assesses chloride ion flux modulation. Structural analogs with tert-butyl or benzyl groups exhibit varied binding profiles, suggesting substituent-dependent activity .

Q. How can computational modeling optimize the design of this compound derivatives for enhanced bioactivity?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER/GROMACS) model ligand-receptor interactions. For GABA_A, the dichlorophenyl moiety’s orientation in the hydrophobic pocket is critical. QSAR models correlate substituent electronic parameters (e.g., Hammett constants) with IC₅₀ values .

Q. How should researchers resolve contradictions in reported biological activities of diazaspiro compounds, such as antitumor vs. neurotransmitter modulation effects?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity) or impurity artifacts. Rigorous replication studies with standardized protocols (e.g., NIH/NCATS guidelines) are essential. Meta-analyses of structure-activity relationships (SAR) across derivatives can identify confounding structural motifs. For example, antitumor activity in one spiro-diphosphine compound (Walker carcinosarcoma 256) was not replicated in GABA-targeted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.